(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by two methoxy-substituted aromatic rings connected via an α,β-unsaturated ketone spacer. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties . The compound’s structure features:
- 2,4-Dimethoxyphenyl group: Electron-donating methoxy groups at positions 2 and 4 enhance resonance stabilization and influence binding to biological targets.
- 2,5-Dimethoxyphenyl group: The asymmetry in methoxy substitution (2,5 vs. 2,4) may modulate solubility and intermolecular interactions.
- (2E)-Configuration: The trans-geometry of the α,β-unsaturated ketone is critical for maintaining planarity, which is often associated with bioactivity .
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-8-10-18(23-3)16(11-14)17(20)9-6-13-5-7-15(22-2)12-19(13)24-4/h5-12H,1-4H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFDEJGWCSWNW-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H18O4
- Molecular Weight: 298.33 g/mol
- CAS Number: 1639856-62-4
Anticancer Activity
Research indicates that chalcone derivatives, including this compound, possess potent anticancer properties. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Study: Melanoma Cells
A study focusing on the effects of chalcone derivatives on melanoma cells demonstrated that these compounds can cause:
- Cell Cycle Arrest: Specifically at the G2/M phase.
- Apoptosis Induction: Evidence of mitochondrial dysfunction was noted, with increased Bax/Bcl-xL ratios and cytochrome c release leading to caspase activation .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cyclin Proteins: By modulating the expression of cyclins and CDKs, the compound interferes with cell cycle progression .
- Activation of Apoptotic Pathways: The compound enhances pro-apoptotic signals while inhibiting anti-apoptotic factors .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in melanoma cells | |
| Cell Cycle Arrest | Arrests at G2/M phase | |
| Mitochondrial Dysfunction | Increased Bax/Bcl-xL ratio |
Research Findings
- Antiproliferative Effects : Studies have shown that this chalcone derivative can significantly reduce cell proliferation rates in cancerous cells through apoptosis and cell cycle arrest mechanisms.
- Molecular Target Interaction : The compound interacts with specific molecular targets affecting enzyme activity and receptor binding, which is crucial for its therapeutic potential.
- Potential Drug Development : Given its biological activity profile, this compound is a candidate for further development in drug discovery initiatives aimed at treating various cancers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
The table below compares the target compound with structurally similar chalcones, emphasizing substituent effects on bioactivity:
Key Observations :
- Methoxy vs. Halogen Substitution : Methoxy groups (electron-donating) improve solubility and hydrogen-bonding capacity, whereas halogens (electron-withdrawing) enhance membrane permeability and target affinity .
- Amino Group Impact: The presence of a 4-aminophenyl group in (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one significantly enhances antimalarial activity (50% inhibition) compared to purely methoxy-substituted chalcones .
Pharmacokinetic Properties
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than halogen atoms, suggesting longer half-life than (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
